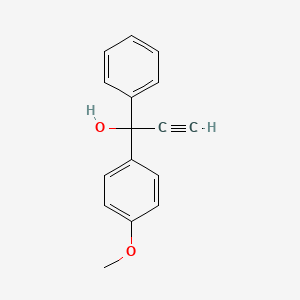

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is an organic compound with a unique structure characterized by a methoxyphenyl group and a phenyl group attached to a propynol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures. Another method involves the use of palladium-catalyzed coupling reactions, where 4-methoxyphenylboronic acid reacts with phenylacetylene under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

The compound serves as a key building block in the synthesis of various derivatives that exhibit enhanced biological activities. For instance, it can undergo reactions such as:

- Alkylation : Introducing different alkyl groups to modify solubility and biological activity.

- Aldol Condensation : Creating larger molecular frameworks that may exhibit unique pharmacological properties.

These synthetic pathways are crucial for developing new pharmaceuticals with targeted actions.

Pharmaceutical Development

Research has indicated that 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol exhibits potential in treating various diseases due to its biological activities:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. This suggests its potential use in developing new antibacterial agents .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology .

Case Study 1: Antibacterial Activity

A study demonstrated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The results indicated that modifications to the methoxy group could enhance activity against resistant strains .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer potential of this compound. In vitro assays revealed that certain derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of specific apoptotic pathways, suggesting that further exploration could lead to novel cancer therapies .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.

Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.

Apixaban: A pharmaceutical compound with a methoxyphenyl group, used as an anticoagulant .

Uniqueness: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a methoxyphenyl group and a phenylpropynol backbone makes it a versatile compound in synthetic and medicinal chemistry.

Biologische Aktivität

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol, a compound with the molecular formula C16H14O2, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H14O2

- Molecular Weight : 238.28 g/mol

- CAS Number : 13632-62-7

This compound is characterized by a propynol backbone with a methoxy group and two phenyl rings, which contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Significant effects have been observed in both in vitro and in vivo studies.

- Cytotoxic Effects : The compound has shown promising cytotoxicity against different cancer cell lines.

- Mechanisms of Action : It appears to induce cell cycle arrest and DNA damage in cancer cells.

Cytotoxicity

In a study evaluating the cytotoxic effects of various chalcone derivatives, including this compound, the compound demonstrated notable antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated effective inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Flow cytometry analysis revealed that this compound induces cell cycle arrest at the G0/G1 phase. This effect is attributed to the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in halting the cell cycle in response to DNA damage .

Study 1: Antitumor Activity in Dalton's Ascites Lymphoma Model

A specific study focused on the antitumor activity of this compound in a Dalton's Ascites Lymphoma (DAL) model. The results showed:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Volume (cm³) | 12.5 ± 2.3 | 5.0 ± 1.5 |

| Percentage Tumor Inhibition | - | 60% |

| Hematological Parameters | Normal | Altered |

The treatment group exhibited significant tumor volume reduction and improved hematological parameters compared to the control group, indicating effective therapeutic action .

Study 2: DNA Damage Induction

In another investigation, the compound was shown to cause DNA damage in treated cells, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. This finding supports the hypothesis that this compound exerts its cytotoxic effects through genotoxic mechanisms .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-16(17,13-7-5-4-6-8-13)14-9-11-15(18-2)12-10-14/h1,4-12,17H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPTJXRUZIADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.